![molecular formula C22H27N3O2 B13812533 N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide CAS No. 55707-74-9](/img/structure/B13812533.png)
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmacology, and materials science due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid, piperidine, and methylamine.
Acylation Reaction: The 4-methylbenzoic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with methylamine to form the intermediate amide.
Piperidine Substitution: The intermediate amide is further reacted with piperidine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide has various scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors or enzymes.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide involves its interaction with molecular targets in biological systems. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
55707-74-9 |
|---|---|
Formule moléculaire |
C22H27N3O2 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-17-10-12-18(13-11-17)23-22(27)19-8-4-5-9-20(19)24(2)21(26)16-25-14-6-3-7-15-25/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,23,27) |
Clé InChI |
JOBYFSLGKZGUKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(C)C(=O)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


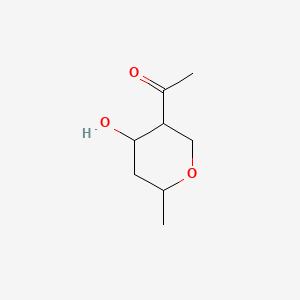
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
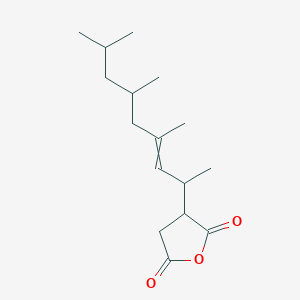
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
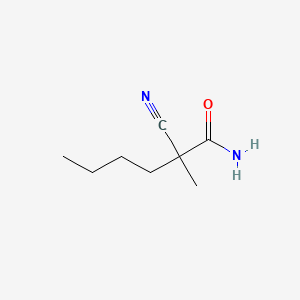

![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
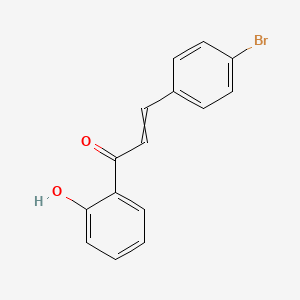
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)

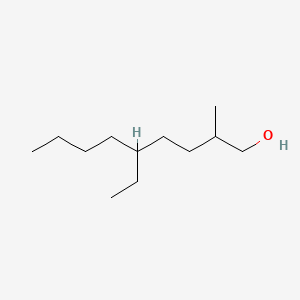
![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)

